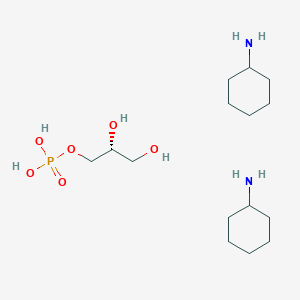

sn-Glycerol 3-phosphate biscyclohexylammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cyclohexanamine;[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C3H9O6P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/t;;3-/m..1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIDSLORBURWJY-CFMHHUGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046603 | |

| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29849-82-9 | |

| Record name | sn-Glycerol 3-phosphate bis(cyclohexylammonium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of sn-Glycerol 3-phosphate bis-Cyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of sn-Glycerol 3-phosphate bis-cyclohexylammonium salt, a crucial intermediate in both carbohydrate and lipid metabolism. Understanding its structure is fundamental for studies in glycolysis, lipid biosynthesis, and cellular signaling.

Core Molecular Structure

The compound, with the chemical formula C3H9O6P • 2C6H13N, is an ionic salt.[1] It is composed of two distinct ionic species: a single sn-Glycerol 3-phosphate dianion and two cyclohexylammonium cations.[1][2][3] The overall molecular weight of the salt is approximately 370.42 g/mol .[1][2][4]

sn-Glycerol 3-phosphate Anion:

The anionic component is sn-Glycerol 3-phosphate, a key biological molecule derived from glycerol (B35011).[5] The "sn" (stereospecifically numbered) designation indicates a specific stereoisomer, which is crucial for its recognition by enzymes. The IUPAC name for this component is [(2R)-2,3-dihydroxypropyl] dihydrogen phosphate (B84403).[6]

The structure consists of:

-

A three-carbon glycerol backbone.

-

Two hydroxyl (-OH) groups at positions sn-1 and sn-2.

-

A phosphate group (-OPO₃²⁻) esterified to the carbon at the sn-3 position.[5][7]

In the salt, the phosphate group is deprotonated twice, resulting in a dianion with a charge of -2.[7] This dianionic state is the biologically active form within metabolic pathways.

Cyclohexylammonium Cation:

The counter-ion is the cyclohexylammonium cation (C₆H₁₃NH₃⁺).[8] This is the conjugate acid of cyclohexylamine (B46788), a primary aliphatic amine.[9] In the formation of the salt, two molecules of cyclohexylamine each accept a proton from the phosphate group of sn-Glycerol 3-phosphate, forming two positively charged cyclohexylammonium cations.

Ionic Interaction and Overall Assembly

The complete structure of the salt is maintained by strong electrostatic interactions between the negatively charged phosphate group of the sn-Glycerol 3-phosphate and the two positively charged ammonium (B1175870) groups of the cyclohexylammonium cations. The "bis" prefix in the name signifies the presence of these two cations for every one dianion, ensuring charge neutrality for the overall compound.

The molecular formula can be represented as (C₆H₁₁NH₃⁺)₂ • (C₃H₇O₆P²⁻).

Physicochemical Properties

A summary of the key physicochemical data for the compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₉O₆P • 2C₆H₁₃N | [1] |

| Molecular Weight | 370.42 g/mol | [1][2][4] |

| Appearance | White powder | [4] |

| Solubility | 50 mg/mL in water | [4] |

| Storage Temperature | -20°C | [4] |

| CAS Number | 29849-82-9 | [1][2][4] |

Structural Visualization

To illustrate the relationship between the constituent parts of the molecule, the following diagram outlines the formation of the salt from its precursors.

Relevance in Research and Development

sn-Glycerol 3-phosphate is a central node in metabolism, linking glycolysis, glyceroneogenesis, and the synthesis of glycerolipids.[7][10][11] The bis-cyclohexylammonium salt form provides a stable, solid, and water-soluble version of this important metabolite, making it suitable for use in a variety of experimental settings.[4][10] Researchers utilize this compound as a substrate for enzymes like glycerol-3-phosphate dehydrogenase and in studies of metabolic regulation and signaling pathways where sn-Glycerol 3-phosphate levels are critical.[3][11]

References

- 1. scbt.com [scbt.com]

- 2. sn-Glycerol 3-phosphate bis(cyclohexylammonium) salt | C15H35N2O6P | CID 16219444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. sn-グリセリン 3-ホスファート ビス(シクロヘキシルアンモニウム)塩 ≥93% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. sn-Glycerol 3-phosphate | C3H9O6P | CID 439162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 8. Cyclohexylammonium Ion | C6H14N+ | CID 1549093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Pivotal Role of sn-Glycerol 3-Phosphate at the Intersection of Glycolysis and Cellular Metabolism: A Technical Guide

Executive Summary: sn-Glycerol 3-phosphate (G3P) is a critical metabolic intermediate that forms a nexus between carbohydrate catabolism, lipid biosynthesis, and cellular energy production.[1][2] Although not a direct intermediate of the glycolytic pathway, it is synthesized from the glycolytic product dihydroxyacetone phosphate (B84403) (DHAP), positioning it as a key branch point.[1][3] This guide provides an in-depth analysis of G3P's functions, focusing on its role in the glycerol-3-phosphate shuttle for redox balancing and energy production, and its foundational role as the backbone for glycerolipid synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed pathway diagrams, quantitative data, and experimental methodologies to facilitate further investigation and therapeutic targeting.

Biosynthesis of sn-Glycerol 3-Phosphate

sn-Glycerol 3-phosphate is primarily synthesized through two distinct pathways, directly linking its production to the cell's metabolic state, particularly the availability of carbohydrates and lipids.

Synthesis from Glycolysis

The principal route for G3P synthesis is from the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis.[3] This reaction is catalyzed by the cytosolic enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1) , which utilizes NADH as a reducing equivalent.[4][5] This process not only diverts carbon flux from glycolysis but also serves the crucial function of regenerating NAD⁺, which is essential for the continuation of glycolysis, particularly the step catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][6][7]

Reaction: DHAP + NADH + H⁺ ⇌ sn-Glycerol 3-Phosphate + NAD⁺

Synthesis from Glycerol (B35011)

An alternative pathway, prominent in the liver and kidneys, is the direct phosphorylation of glycerol.[3][8] This reaction is catalyzed by glycerol kinase , utilizing ATP to phosphorylate glycerol that may be derived from the hydrolysis of triglycerides.[2][3]

Reaction: Glycerol + ATP → sn-Glycerol 3-Phosphate + ADP

dot

Caption: Biosynthesis pathways of sn-Glycerol 3-Phosphate (G3P).

The Glycerol-3-Phosphate Shuttle: A Conduit for Cytosolic Reducing Equivalents

The inner mitochondrial membrane is impermeable to NADH, posing a challenge for the re-oxidation of cytosolic NADH generated during glycolysis.[4][7] The glycerol-3-phosphate shuttle is a vital mechanism, especially in tissues with high energy demands like skeletal muscle and the brain, that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain (ETC).[4][9]

The shuttle involves two isozymes of glycerol-3-phosphate dehydrogenase:

-

Cytosolic GPD1: As described above, GPD1 reduces DHAP to G3P, oxidizing NADH to NAD⁺ in the cytosol.[4]

-

Mitochondrial GPD2: G3P permeates the outer mitochondrial membrane and is then oxidized back to DHAP by the mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[5] GPD2 is an FAD-dependent enzyme located on the outer face of the inner mitochondrial membrane.[4][5]

During the G3P oxidation by GPD2, electrons are transferred to an FAD prosthetic group, forming FADH₂.[4] This FADH₂ then donates the electrons directly to Coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol (B23937) (QH₂).[5] Because this process bypasses Complex I of the ETC, the energy yield is lower than that of NADH originating within the mitochondria, producing approximately 1.5 ATP molecules per electron pair transferred, as opposed to 2.5.[7]

// Shuttle movement G3P_cyto -> G3P_ims [label="Porin", color="#5F6368"]; G3P_ims -> GPD2 [color="#5F6368"]; GPD2 -> DHAP_ims [label="FAD -> FADH2", color="#5F6368"]; DHAP_ims -> DHAP_cyto [label="Porin", color="#5F6368"];

// ETC GPD2 -> CoQ [style=invis]; edge [constraint=false, label="2e-", color="#EA4335"]; GPD2 -> CoQ; CoQ -> CoQH2; CoQH2 -> ETC;

graph [bgcolor="transparent"]; }

Caption: Role of G3P as the precursor for glycerolipid synthesis.

Quantitative Data

The activity and substrate affinity of the enzymes governing G3P metabolism are crucial for determining metabolic flux. The following table summarizes key kinetic parameters for cytosolic and mitochondrial glycerol-3-phosphate dehydrogenases.

| Enzyme | Gene | Organism | Substrate | K_m Value | V_max | Notes |

| Cytosolic GPD (GPD1) | GPD1 | Human | Dihydroxyacetone Phosphate | ~0.1-0.4 mM | - | Reversible reaction, crucial for shuttle and lipogenesis. |

| Human | NADH | ~3-15 µM | - | |||

| Human | sn-Glycerol 3-Phosphate | ~0.6-1.0 mM | - | |||

| Mitochondrial GPD (GPD2) | GPD2 | Human | sn-Glycerol 3-Phosphate | ~0.2-5.0 mM | - | Irreversible, FAD-dependent, rate-limiting for the shuttle. [4][10] |

| Rat (Liver) | sn-Glycerol 3-Phosphate | ~0.45 mM | ~25 µmol/min/mg | Activity is subject to complex regulation by Ca²⁺ and fatty acids. [10] |

Note: K_m and V_max values can vary significantly depending on the tissue, species, and experimental conditions (pH, temperature, buffer composition). The values presented are representative ranges found in the literature.

Experimental Protocols

Spectrophotometric Assay for Glycerol-3-Phosphate Dehydrogenase (GPD1) Activity

This protocol details a method to measure the activity of cytosolic GPD1 by monitoring the change in absorbance of NADH.

Principle: The activity of GPD1 is measured in the direction of DHAP reduction. The oxidation of NADH to NAD⁺ is accompanied by a decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Materials:

-

Triethanolamine buffer (0.1 M, pH 7.6)

-

Dihydroxyacetone phosphate (DHAP) solution (2 mM)

-

NADH solution (0.25 mM)

-

Sample containing GPD1 (e.g., cytosolic extract from tissue homogenate)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding:

-

850 µL of Triethanolamine buffer

-

100 µL of DHAP solution

-

50 µL of NADH solution

-

-

Equilibration: Mix the contents by gentle inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

-

Initiate Reaction: Add 10-50 µL of the enzyme-containing sample to the cuvette. Mix quickly and thoroughly.

-

Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5-10 minutes. Record readings every 15-30 seconds.

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Light Path (cm) * Sample Volume (mL)) Where:

-

ε (molar extinction coefficient of NADH) = 6.22 mL µmol⁻¹ cm⁻¹

-

1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

-

dot

Caption: Workflow for GPD1 activity spectrophotometric assay.

Conclusion and Therapeutic Implications

sn-Glycerol 3-phosphate stands as a linchpin in cellular metabolism, elegantly connecting glycolysis to the synthesis of lipids and mitochondrial energy production. [2][5]Its concentration and metabolism are tightly regulated, reflecting the energetic and biosynthetic state of the cell. The enzymes that control G3P levels, particularly GPD1, GPD2, and the recently characterized glycerol-3-phosphate phosphatase (G3PP), represent potential therapeutic targets. [3][11][12]For instance, modulating the activity of the glycerol-3-phosphate shuttle could impact thermogenesis and energy expenditure, relevant for metabolic disorders like obesity and type 2 diabetes. [11][13]Furthermore, given G3P's essential role in providing the backbone for the synthesis of lipids needed for proliferation, targeting G3P metabolism may offer novel strategies in cancer therapy. [2]A thorough understanding of the technical details outlined in this guide is paramount for professionals seeking to innovate in these critical areas of drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 4. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 5. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. adpcollege.ac.in [adpcollege.ac.in]

- 10. biorxiv.org [biorxiv.org]

- 11. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 12. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

role of sn-Glycerol 3-phosphate in lipid metabolism

An In-depth Technical Guide on the Core Role of sn-Glycerol 3-Phosphate in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite positioned at the crossroads of carbohydrate, lipid, and energy metabolism.[1][2] Derived primarily from glycolysis or the phosphorylation of glycerol (B35011), G3P serves as the essential backbone for the de novo synthesis of all glycerolipids, including triacylglycerols (TAGs) for energy storage and phospholipids (B1166683) for membrane structure.[2][3][4] Its metabolism is tightly regulated by a series of key enzymes, including glycerol-3-phosphate dehydrogenases (GPDH), which also facilitate the transfer of reducing equivalents into the mitochondria via the G3P shuttle, and glycerol-3-phosphate acyltransferases (GPAT), the rate-limiting step in glycerolipid synthesis.[5][6] A recently identified enzyme, glycerol-3-phosphate phosphatase (G3PP), introduces a "glycerol shunt" that provides an additional layer of metabolic control by hydrolyzing G3P to glycerol, thereby preventing cellular stress from nutrient excess.[7][8] Dysregulation of G3P metabolism is implicated in numerous cardiometabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making its enzymatic pathways attractive targets for therapeutic development.[1][2] This guide provides a detailed examination of the biosynthesis of G3P, its function in lipid synthesis and energy production, key quantitative data, detailed experimental protocols for its study, and its relevance as a therapeutic target.

Biosynthesis of sn-Glycerol 3-Phosphate

The cellular pool of G3P is primarily supplied by three distinct pathways, ensuring its availability under various metabolic conditions.

-

From Glycolysis: The most direct route is the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). This reaction is catalyzed by the cytosolic NAD+-dependent enzyme, glycerol-3-phosphate dehydrogenase 1 (GPD1).[9][10]

-

From Glycerol: In tissues expressing glycerol kinase (GK), such as the liver and kidney, free glycerol can be directly phosphorylated to G3P.[1][9] This glycerol is often derived from the lipolysis of TAGs in adipose tissue.[1]

-

From Glyceroneogenesis: G3P can also be synthesized de novo from precursors other than glucose or glycerol, such as lactate (B86563) and certain amino acids, through an abbreviated version of gluconeogenesis.[1][11] This pathway is particularly important in adipose tissue during fasting to provide G3P for fatty acid re-esterification.[2]

Caption: Biosynthesis pathways of sn-Glycerol 3-Phosphate (G3P).

The Central Role of G3P in Glycerolipid Synthesis: The Kennedy Pathway

G3P is the foundational substrate for the de novo synthesis of triacylglycerols and phospholipids via the evolutionarily conserved Kennedy pathway.[9][12] This process occurs primarily in the endoplasmic reticulum and the mitochondrial outer membrane.

-

First Acylation: The pathway begins with the esterification of a fatty acyl-CoA to the sn-1 position of G3P. This rate-limiting step is catalyzed by a family of enzymes known as sn-Glycerol-3-phosphate acyltransferases (GPATs) , resulting in the formation of lysophosphatidic acid (LPA).[5][13]

-

Second Acylation: LPA is subsequently acylated at the sn-2 position by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) , yielding phosphatidic acid (PA).[14]

-

Branch Point: Phosphatidic acid is a critical branch point.

-

For TAG Synthesis: PA is dephosphorylated by phosphatidic acid phosphohydrolases (PAPs), also known as lipins, to produce diacylglycerol (DAG).[11] DAG is then acylated at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form TAG.[15]

-

For Phospholipid Synthesis: PA reacts with cytidine (B196190) triphosphate (CTP) to form CDP-diacylglycerol, a key intermediate for the synthesis of phospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).[16] Alternatively, DAG can be used to synthesize phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[16]

-

Caption: The Kennedy Pathway for glycerolipid synthesis from G3P.

G3P in Energy Metabolism: The Glycerol-3-Phosphate Shuttle

The G3P shuttle is a vital mechanism, particularly in tissues like the brain and skeletal muscle, for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain (ETC).[6][17] The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems.[6][18]

The shuttle operates in two steps:

-

Cytosol: Cytosolic GPD1 (cGPD) oxidizes NADH to NAD+ while reducing DHAP to G3P.[19] This regenerates the cytosolic NAD+ required for glycolysis to proceed.[6]

-

Mitochondrial Membrane: G3P diffuses to the inner mitochondrial membrane, where it is re-oxidized to DHAP by the FAD-dependent mitochondrial GPD2 (mGPDH).[19] The electrons are transferred from the resulting FADH₂ directly to coenzyme Q (ubiquinone) in the ETC, bypassing Complex I.[20]

Because this shuttle enters the ETC at Coenzyme Q (similar to Complex II), it yields approximately 1.5 ATP per molecule of cytosolic NADH, which is less than the ~2.5 ATP produced via the malate-aspartate shuttle.[17][20]

Caption: The Glycerol-3-Phosphate Shuttle mechanism.

A Novel Regulatory Node: The Glycerol Shunt Pathway

Recent research has identified a mammalian G3P phosphatase (G3PP), which hydrolyzes G3P to glycerol and inorganic phosphate.[2][8] This creates a "glycerol shunt" that can divert excess glycolytically derived carbons away from lipid synthesis and mitochondrial overload.[7] Under conditions of high glucose, G3P levels can rise, potentially leading to glucolipotoxicity.[2] G3PP acts as a detoxification pathway by converting excess G3P into glycerol, which is then transported out of the cell.[7] Overexpression of G3PP in hepatocytes reduces glycolysis, glycerolipid synthesis, and glucose-driven respiration, while its suppression has the opposite effects.[2][8] This positions G3PP as a key regulator of glucose and lipid homeostasis and a potential therapeutic target for metabolic diseases.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 3. Triacylglycerol biosynthesis occurs via the glycerol-3-phosphate pathway in the insect Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brainkart.com [brainkart.com]

- 5. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 7. Hepatic glycerol shunt and glycerol-3-phosphate phosphatase control liver metabolism and glucodetoxification under hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Enzymes of glycerol-3-phosphate pathway in triacylglycerol synthesis in plants: Function, biotechnological application and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to sn-Glycerol 3-phosphate biscyclohexylammonium salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological significance, and experimental applications of sn-Glycerol 3-phosphate biscyclohexylammonium salt.

Core Chemical Properties

This compound is a stable, crystalline solid widely used in biochemical research. The biscyclohexylammonium salt form enhances stability for storage and handling.[1]

| Property | Value | Reference(s) |

| CAS Number | 29849-82-9 | [2][3] |

| Molecular Formula | C₃H₉O₆P·2C₆H₁₃N | [2][3] |

| Molecular Weight | 370.42 g/mol | [2][3] |

| Appearance | White powder | [4] |

| Purity | ≥93% | [2][3] |

| Solubility | Water: 50 mg/mL, clear to very slightly hazy, colorless.[4] Ethanol: 1 mg/mL. PBS (pH 7.2): 10 mg/mL. | [4][5] |

| Storage Temperature | -20°C | [4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [5] |

Biological Significance and Signaling Pathways

sn-Glycerol 3-phosphate (G3P) is a pivotal intermediate at the crossroads of glycolysis and lipid metabolism.[5] It is a precursor for the synthesis of all glycerolipids and is central to the glycerophosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[5]

G3P serves as the backbone for the de novo synthesis of glycerolipids. The pathway is initiated by the acylation of G3P.

Caption: Glycerolipid synthesis pathway starting from sn-Glycerol 3-phosphate.

The glycerophosphate shuttle is a mechanism for regenerating NAD+ from NADH produced during glycolysis. This shuttle is particularly active in tissues with high energy demands, such as the brain and skeletal muscle.

Caption: The Glycerophosphate Shuttle.

Experimental Protocols

This compound is a crucial reagent in various biochemical assays.

This compound is used as a standard in a highly sensitive enzymatic assay for the quantification of phosphatidic acid (PA).[2][6] The assay involves the hydrolysis of PA to G3P, which is then measured through a coupled enzymatic reaction that produces a fluorescent signal.[2]

Experimental Workflow:

References

- 1. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Enzymatic measurement of phosphatidic acid in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of sn-Glycerol 3-Phosphate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal molecule in bacterial physiology, serving as the cornerstone for phospholipid biosynthesis and linking carbohydrate and lipid metabolism. The de novo synthesis of G3P is a critical process for bacterial growth, survival, and pathogenesis, making the enzymes involved attractive targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the core biosynthetic pathways of G3P in bacteria, focusing on the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this essential metabolic hub.

Core Biosynthetic Pathways

Bacteria primarily utilize two distinct pathways for the de novo synthesis of sn-Glycerol 3-phosphate:

-

The Glycolytic Intermediate Pathway: Reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.

-

The Glycerol (B35011) Utilization Pathway: Phosphorylation of glycerol.

G3P Synthesis from Dihydroxyacetone Phosphate (DHAP)

The primary route for G3P biosynthesis in most bacteria growing on non-glycerol carbon sources is the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by the NAD(P)H-dependent G3P dehydrogenase, encoded by the gpsA gene.[1][2]

Reaction: DHAP + NAD(P)H + H⁺ ⇌ sn-Glycerol 3-phosphate + NAD(P)⁺

This enzyme, GpsA, plays a crucial role in providing the G3P backbone required for the synthesis of all glycerophospholipids, which are essential components of bacterial cell membranes.[2] The disruption of the gpsA gene can lead to G3P auxotrophy, highlighting its importance for bacterial viability.[3]

G3P Synthesis from Glycerol

When glycerol is available as a carbon source, bacteria can synthesize G3P through the action of glycerol kinase, encoded by the glpK gene.[4][5] This enzyme catalyzes the ATP-dependent phosphorylation of glycerol.

Reaction: Glycerol + ATP → sn-Glycerol 3-phosphate + ADP

This pathway allows bacteria to utilize environmental glycerol as a source of carbon and energy, funneling it into central metabolism via G3P.[6]

Enzymology and Quantitative Data

The key enzymes in G3P biosynthesis, GpsA and GlpK, have been characterized in various bacterial species. Their kinetic properties are crucial for understanding the flux through these pathways and for designing enzyme inhibitors.

sn-Glycerol 3-Phosphate Dehydrogenase (GpsA)

GpsA is a cytoplasmic enzyme that exhibits specificity for DHAP and uses either NADH or NADPH as a reducing agent.[2]

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Notes |

| GpsA | Escherichia coli | Dihydroxyacetone phosphate | 180 µM | 78 µmol/min/mg | [2] |

| GpsA | Escherichia coli | NADPH | 3.4 µM | 78 µmol/min/mg | [2] |

| GpsA | Escherichia coli | sn-Glycerol 3-phosphate | 30 µM | 0.47 µmol/min/mg | Reverse reaction[2] |

| GpsA | Escherichia coli | NADP⁺ | 165 µM | 0.47 µmol/min/mg | Reverse reaction[2] |

Table 1: Kinetic Parameters of Bacterial GpsA

Glycerol Kinase (GlpK)

GlpK is the first enzyme in the glycerol utilization pathway and is subject to complex regulation.

| Enzyme | Organism | Substrate | K_m_ | Notes |

| GlpK | Escherichia coli | Glycerol | 2 mM | Allosterically inhibited by FBP and IIAGlc[7] |

| GlpK | Escherichia coli | ATP | 2.5 mM | Exhibits non-Michaelis-Menten kinetics[7] |

Table 2: Kinetic Parameters and Regulators of Bacterial GlpK

Regulation of G3P Biosynthesis

The biosynthesis of G3P is tightly regulated to meet the cell's demand for phospholipid synthesis while preventing the toxic accumulation of metabolic intermediates. Regulation occurs at both the genetic and allosteric levels.

Genetic Regulation: The glp Regulon

In many bacteria, the genes involved in glycerol and G3P metabolism are organized into operons, collectively known as the glp regulon. In Escherichia coli, this regulon is negatively controlled by the Glp repressor (GlpR).[8][9] The inducer molecule that binds to and inactivates GlpR is G3P itself.[3] Therefore, the presence of G3P leads to the derepression of the glp genes, including glpK (for glycerol utilization) and glpD (for G3P catabolism). The expression of the glp operon is also positively regulated by the catabolite activator protein (CAP)-cAMP complex, ensuring that glycerol is utilized as a carbon source primarily in the absence of glucose.[9]

Allosteric Regulation of GpsA

In Escherichia coli, GpsA is allosterically inhibited by its own product, sn-glycerol 3-phosphate.[2] This feedback inhibition provides a rapid mechanism to control the flux of DHAP into phospholipid biosynthesis, ensuring a balanced supply of precursors.

Experimental Protocols

Cloning and Expression of gpsA and glpK Genes

This protocol describes a general workflow for the cloning and expression of bacterial gpsA or glpK genes in an E. coli expression system.

-

Gene Amplification: Amplify the target gene (gpsA or glpK) from the genomic DNA of the bacterium of interest using PCR with primers containing appropriate restriction sites.

-

Vector Preparation: Digest a suitable expression vector (e.g., pET series) and the PCR product with the corresponding restriction enzymes.

-

Ligation: Ligate the digested gene into the expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from positive clones and verify the sequence of the inserted gene.

-

Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).[10]

Purification of GpsA and GlpK Proteins

This protocol outlines the purification of His-tagged GpsA or GlpK proteins using immobilized metal affinity chromatography (IMAC).

-

Cell Lysis: Harvest the induced bacterial cells by centrifugation and resuspend them in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.

-

IMAC: Load the clarified supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) column.

-

Washing: Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with a buffer containing a high concentration of imidazole.

-

Dialysis: Dialyze the eluted protein against a storage buffer to remove imidazole and prepare it for downstream applications.

Enzyme Activity Assays

The activity of GpsA is typically measured spectrophotometrically by monitoring the oxidation of NAD(P)H at 340 nm.[11]

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), dihydroxyacetone phosphate (DHAP), and NAD(P)H.

-

Initiation: Start the reaction by adding the purified GpsA enzyme or cell lysate.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the Beer-Lambert law (extinction coefficient for NADH is 6.22 mM⁻¹cm⁻¹).

The activity of GlpK can be measured using a coupled enzyme assay that links the production of ADP to the oxidation of NADH.[12]

-

Coupled Enzyme System: The assay includes pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). PK converts phosphoenolpyruvate (B93156) (PEP) and the ADP produced by GlpK into pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺.

-

Reaction Mixture: Prepare a reaction mixture containing buffer, glycerol, ATP, MgCl₂, PEP, NADH, PK, and LDH.

-

Initiation: Start the reaction by adding the purified GlpK enzyme or cell lysate.

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: The rate of NADH oxidation is proportional to the GlpK activity.

Quantification of G3P and DHAP in Bacterial Cells

The intracellular concentrations of G3P and DHAP can be determined using mass spectrometry-based methods.

-

Metabolite Extraction: Quench the metabolism of a bacterial cell culture rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

-

Derivatization: Derivatize the metabolites to increase their volatility and improve their chromatographic properties. A common method is trimethylsilylation.[13]

-

GC-MS or LC-MS/MS Analysis: Separate and quantify the derivatized G3P and DHAP using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] Use stable isotope-labeled internal standards for accurate quantification.

Visualizations

Biosynthetic Pathways of sn-Glycerol 3-Phosphate

References

- 1. academic.oup.com [academic.oup.com]

- 2. uniprot.org [uniprot.org]

- 3. Activity and Transcriptional Regulation of Bacterial Protein-Like Glycerol-3-Phosphate Dehydrogenase of the Haloarchaea in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Structural Characterizations of Glycerol Kinase: unraveling phosphorylation-induced long-range activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Functional and Metabolic Effects of Adaptive Glycerol Kinase (GLPK) Mutants in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the interaction of the glp repressor of Escherichia coli K-12 with single and tandem glp operator variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and regulation of the glpFK operon encoding glycerol diffusion facilitator and glycerol kinase of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencellonline.com [sciencellonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Central Role of sn-Glycerol 3-Phosphate in Phospholipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) stands as a critical nexus in cellular metabolism, fundamentally linking glycolysis, glyceroneogenesis, and the synthesis of all glycerolipids. This technical guide provides an in-depth exploration of the biochemical pathways originating from G3P that lead to the de novo synthesis of phospholipids (B1166683). We will dissect the key enzymatic steps, their regulation, and the subcellular organization of this essential metabolic network. This guide also offers detailed experimental protocols for the characterization of key enzymes and the analysis of phospholipid profiles, alongside quantitative data on enzyme kinetics and lipid composition to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction: sn-Glycerol 3-Phosphate as the Cornerstone of Phospholipid Synthesis

sn-Glycerol 3-phosphate is a deceptively simple molecule that forms the backbone of all glycerophospholipids, the primary constituents of cellular membranes. The availability of G3P is a key determinant of the rate of phospholipid synthesis and is tightly regulated through its production from two main pathways: glycolysis and glyceroneogenesis.

-

Glycolysis: Under conditions of glucose availability, dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, is reduced to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPDH).[1][2]

-

Glyceroneogenesis: During periods of low glucose, such as fasting, G3P can be synthesized from non-carbohydrate precursors like pyruvate, lactate, and certain amino acids through an abbreviated version of gluconeogenesis.[3] This pathway is particularly active in adipose tissue and the liver.

The hormonal state of the organism plays a crucial role in regulating G3P supply. Insulin (B600854) promotes glycolysis, thereby increasing G3P production from glucose, while glucagon (B607659) can stimulate glyceroneogenesis in the liver.[4][5][6][7]

The De Novo Phospholipid Synthesis Pathway: A Stepwise Elucidation

The synthesis of the basic phospholipid structure from G3P is a conserved pathway, often referred to as the Kennedy pathway, that occurs primarily at the endoplasmic reticulum (ER) and the outer mitochondrial membrane.[1][2] This process involves a series of acylation and activation steps to generate the precursor for all major phospholipid classes.

The Initial Acylation Steps: Formation of Phosphatidic Acid

The first committed step in glycerolipid synthesis is the acylation of G3P at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).[2] Subsequently, Lysophosphatidic Acid Acyltransferase (LPAAT) , also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), acylates the sn-2 position of LPA to yield phosphatidic acid (PA).[8] PA is a pivotal branchpoint intermediate in lipid metabolism.

The Branch Point: Diacylglycerol and CDP-Diacylglycerol

Phosphatidic acid can be channeled into two primary arms of phospholipid synthesis:

-

Synthesis of Phosphatidylcholine, Phosphatidylethanolamine (B1630911), and Phosphatidylserine: PA is dephosphorylated by Phosphatidic Acid Phosphatase (PAP) , also known as Lipin, to produce diacylglycerol (DAG).[9][10] DAG then serves as the precursor for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway, involving the transfer of phosphocholine (B91661) or phosphoethanolamine from CDP-choline or CDP-ethanolamine, respectively. Phosphatidylserine (PS) can be synthesized from PC or PE through base-exchange reactions.

-

Synthesis of Phosphatidylinositol and Cardiolipin (B10847521): Alternatively, PA can be activated by CTP to form CDP-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase. CDP-DAG is the precursor for the synthesis of phosphatidylinositol (PI) and phosphatidylglycerol (PG), the latter being a precursor for cardiolipin in the mitochondria.

Additionally, DAG can be phosphorylated back to PA by Diacylglycerol Kinase (DGK) , providing a regulatory cycle between these two important signaling lipids.[11][12]

Key Enzymes and Their Isoforms: A Quantitative Perspective

The enzymes governing phospholipid synthesis exist as multiple isoforms with distinct tissue distributions, subcellular localizations, and kinetic properties. This isoform diversity allows for tissue-specific regulation of phospholipid metabolism.

Glycerol-3-Phosphate Acyltransferases (GPATs)

Four major GPAT isoforms have been identified in mammals, initiating the synthesis of glycerolipids.[1][2]

| Isoform | Subcellular Localization | Tissue Distribution | Substrate Preference | NEM Sensitivity |

| GPAT1 | Outer Mitochondrial Membrane | Liver, Adipose Tissue, Skeletal Muscle | Saturated acyl-CoAs (e.g., Palmitoyl-CoA) | Resistant |

| GPAT2 | Outer Mitochondrial Membrane | Testis, Cancer Cells | Broad | Sensitive |

| GPAT3 | Endoplasmic Reticulum | Adipose Tissue, Small Intestine | Broad | Sensitive |

| GPAT4 | Endoplasmic Reticulum | Liver, Brown Adipose Tissue, Testis | Broad, prefers 16- and 18-carbon acyl-CoAs | Sensitive |

NEM: N-ethylmaleimide

Table 1: Characteristics of Mammalian GPAT Isoforms. [1][2][13]

Kinetic parameters for GPAT isoforms can vary depending on the experimental conditions and the source of the enzyme. Generally, the Km for G3P is in the range of 0.1-0.5 mM, and for acyl-CoAs, it is in the low micromolar range. Insulin has been shown to increase the Vmax of GPAT1.[1]

Lysophosphatidic Acid Acyltransferases (LPAATs/AGPATs)

Multiple LPAAT isoforms contribute to the synthesis of PA, with varying substrate specificities that influence the fatty acid composition of phospholipids.

| Isoform | Subcellular Localization | Notable Substrate Specificities |

| LPAATα (AGPAT1) | Endoplasmic Reticulum | Prefers unsaturated acyl-CoAs |

| LPAATβ (AGPAT2) | Endoplasmic Reticulum | Prefers 16:0, 18:0, and 18:1 acyl-CoAs |

| LPAATγ (AGPAT3) | Endoplasmic Reticulum | Broad specificity |

| LPAATδ (AGPAT4) | Endoplasmic Reticulum, Mitochondria | High specificity for polyunsaturated fatty acyl-CoAs (e.g., DHA-CoA) |

Table 2: Selected Mammalian LPAAT Isoforms and their Characteristics. [8][14]

Phosphatidic Acid Phosphatases (PAPs/Lipins)

The Lipin family of proteins (Lipin-1, -2, and -3) are the primary Mg2+-dependent PAPs. Their activity is regulated by phosphorylation, which controls their translocation from the cytosol to the ER membrane.[9][10]

| Isoform | Primary Tissue Distribution | Regulatory Features |

| Lipin-1 | Adipose Tissue, Skeletal Muscle, Liver | Phosphorylation by mTORC1 promotes cytosolic localization. |

| Lipin-2 | Liver, Brain | Mutations are associated with inflammatory diseases. |

| Lipin-3 | Liver, Small Intestine | Less characterized than Lipin-1 and -2. |

Table 3: Mammalian Lipin Isoforms. [9][10]

The Km of Lipin-1 for PA has been reported to be in the range of 50-200 µM, with a Vmax that is influenced by its phosphorylation state and the lipid composition of the membrane.[15]

Diacylglycerol Kinases (DGKs)

Ten DGK isoforms have been identified in mammals, grouped into five classes based on their domain structure. They play a crucial role in regulating the balance between DAG and PA signaling.[11][12]

| Class | Isoforms | Key Regulatory Domains |

| Type I | α, β, γ | EF-hand motifs, C1 domains |

| Type II | δ, η, κ | PH domain |

| Type III | ε | No additional regulatory domains |

| Type IV | ζ, ι | MARCKS domain, C1 domains |

| Type V | θ | PH domain, C1 domains |

Table 4: Classification of Mammalian DGK Isoforms. [11][16]

The Km of DGKs for DAG and ATP are typically in the micromolar range.[16]

Quantitative Phospholipid Composition in Mammalian Tissues

The relative abundance of different phospholipid classes varies significantly between different tissues and organelles, reflecting their specialized functions.

| Phospholipid Class | Liver (%) | Brain (%) | Heart (%) | Adipose Tissue (%) |

| Phosphatidylcholine (PC) | 45-55 | 35-45 | 40-50 | 40-50 |

| Phosphatidylethanolamine (PE) | 20-30 | 30-40 | 25-35 | 20-30 |

| Phosphatidylinositol (PI) | 5-10 | 5-10 | 5-10 | 5-10 |

| Phosphatidylserine (PS) | 2-5 | 10-15 | 5-10 | 2-5 |

| Cardiolipin (CL) | 10-15 (Mitochondria) | 5-10 (Mitochondria) | 15-20 (Mitochondria) | 5-10 (Mitochondria) |

| Sphingomyelin (SM) | 5-10 | 5-10 | 5-10 | 5-10 |

Table 5: Approximate Phospholipid Class Composition in Selected Mammalian Tissues (as a percentage of total phospholipids). Data compiled and approximated from multiple sources.[17][18] Note that values can vary based on species, diet, and analytical methodology.

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Endoplasmic Reticulum

This protocol allows for the enrichment of mitochondrial and microsomal (ER) fractions from cultured cells or tissues, which is essential for studying the localization and activity of phospholipid-synthesizing enzymes.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA)

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Refrigerated centrifuges (low, medium, and high-speed/ultracentrifuge)

Procedure:

-

Harvest cells or finely mince tissue and wash with ice-cold PBS.

-

Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer.

-

Homogenize the sample on ice using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer to a new tube.

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.

-

Collect the supernatant (cytosolic and microsomal fraction) and the mitochondrial pellet separately.

-

To isolate the microsomal fraction, centrifuge the supernatant from step 7 at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction (ER). The supernatant is the cytosolic fraction.

-

Wash the mitochondrial and microsomal pellets with homogenization buffer and resuspend in an appropriate buffer for downstream assays. Purity of fractions should be assessed by Western blotting for marker proteins.[19][20][21][22][23]

GPAT Activity Assay

This assay measures the incorporation of radiolabeled G3P into LPA.[13]

Materials:

-

Assay buffer (75 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 2 mg/mL fatty acid-free BSA, 1 mM DTT)

-

[3H]sn-Glycerol 3-phosphate

-

Palmitoyl-CoA (or other acyl-CoA of interest)

-

N-ethylmaleimide (NEM) for differentiating mitochondrial and microsomal isoforms

-

Chloroform (B151607)/Methanol (B129727) (1:2, v/v)

-

0.9% KCl

-

Scintillation counter and vials

Procedure:

-

Prepare the reaction mixture in the assay buffer containing [3H]G3P and palmitoyl-CoA.

-

For differentiating isoforms, pre-incubate the enzyme preparation (mitochondrial or microsomal fraction) with or without 1 mM NEM on ice for 15 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding chloroform/methanol (1:2, v/v).

-

Add chloroform and 0.9% KCl to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipid products.

-

Evaporate the solvent and resuspend the lipid extract in a small volume of chloroform.

-

Quantify the radioactivity of the product by liquid scintillation counting.

Lipid Extraction and Phospholipid Analysis by LC-MS/MS

This protocol describes a general method for extracting total lipids from cells or tissues for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Chloroform, Methanol, Water (for Bligh-Dyer extraction)

-

Internal standards for each phospholipid class

-

Glass vials

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

To a homogenized sample, add a known amount of internal standards.

-

Perform a Bligh-Dyer extraction by adding chloroform and methanol in a ratio that results in a single phase.

-

Induce phase separation by adding chloroform and water.

-

Centrifuge to clarify the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid film in a solvent compatible with the LC-MS method (e.g., methanol/chloroform).

-

Analyze the sample using a suitable LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for different phospholipid classes.[3][24][25][26][27]

Conclusion

The synthesis of phospholipids from sn-glycerol 3-phosphate is a fundamental cellular process with intricate regulatory mechanisms. The diversity of the enzymes involved, their specific localizations, and their distinct kinetic properties allow for the precise control of the quantity and species of phospholipids in different cellular compartments and tissues. A thorough understanding of these pathways is crucial for research into membrane biology, cell signaling, and a variety of diseases, including metabolic disorders and cancer. The experimental approaches outlined in this guide provide a framework for the detailed investigation of this vital area of lipid metabolism.

References

- 1. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucagon and regulation of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) [frontiersin.org]

- 9. Regulation of Signaling and Metabolism by Lipin-mediated Phosphatidic Acid Phosphohydrolase Activity [mdpi.com]

- 10. Lipin-1 Phosphatidic Phosphatase Activity Modulates Phosphatidate Levels to Promote Peroxisome Proliferator-activated Receptor γ (PPARγ) Gene Expression during Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diacylglycerol Kinase-ε: Properties and Biological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Subcellular fractionation protocol [abcam.com]

- 20. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Subcellular fractionation [bio-protocol.org]

- 22. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. assaygenie.com [assaygenie.com]

- 24. researchgate.net [researchgate.net]

- 25. LC/MS/MS MRM Library for Phospholipid Profiling : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 26. med.und.edu [med.und.edu]

- 27. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of sn-Glycerol 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

sn-Glycerol 3-phosphate (G3P) is a pivotal metabolite at the crossroads of carbohydrate, lipid, and energy metabolism.[1][2][3][4] Its synthesis and degradation are tightly regulated, and dysregulation of its metabolic pathway is implicated in a range of pathologies, including metabolic syndrome, type 2 diabetes, obesity, and cancer.[1][5][6] This technical guide provides a comprehensive overview of the G3P metabolic pathway, including its core reactions, key enzymatic players, and its integration with other major metabolic routes. We present quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for studying the pathway, and visualizations of the key processes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this central metabolic hub.

Introduction

sn-Glycerol 3-phosphate (G3P) is a three-carbon phosphorylated sugar alcohol that serves as a fundamental building block for all glycerolipids, including triglycerides and phospholipids.[1][7] It occupies a central position in cellular metabolism, linking glycolysis, gluconeogenesis, and lipogenesis.[2][4] The intracellular concentration of G3P is a critical determinant of metabolic flux, influencing processes ranging from energy storage and membrane biosynthesis to cellular signaling. Given its central role, the enzymes involved in G3P metabolism have emerged as promising targets for therapeutic intervention in a variety of human diseases.

The Core Metabolic Pathway of sn-Glycerol 3-Phosphate

The metabolism of G3P involves its synthesis from precursors derived from glycolysis or glycerol (B35011), and its subsequent utilization in lipid synthesis or energy production.

Synthesis of sn-Glycerol 3-Phosphate

There are two primary pathways for the synthesis of G3P:

-

From Dihydroxyacetone Phosphate (B84403) (DHAP): The majority of cellular G3P is synthesized from dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. This reaction is catalyzed by the NAD+-dependent enzyme cytosolic glycerol-3-phosphate dehydrogenase (GPD1) .[8] DHAP can also be generated from precursors other than glucose through the process of glyceroneogenesis.

-

From Glycerol: G3P can also be synthesized by the direct phosphorylation of glycerol, a reaction catalyzed by glycerol kinase (GK) .[1] This pathway is particularly active in the liver and kidney.[1]

Degradation and Utilization of sn-Glycerol 3-Phosphate

Once synthesized, G3P can be channeled into several metabolic pathways:

-

Glycerolipid Synthesis: G3P is the backbone for the de novo synthesis of all glycerolipids. The first committed step is the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) , forming lysophosphatidic acid.

-

The Glycerol-3-Phosphate Shuttle: This shuttle is a crucial mechanism for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain for ATP production.[1][9] It involves the coordinated action of cytosolic GPD1 and mitochondrial glycerol-3-phosphate dehydrogenase (GPD2) , an FAD-dependent enzyme located on the inner mitochondrial membrane.[1][8]

-

Hydrolysis to Glycerol: A recently discovered pathway involves the direct hydrolysis of G3P to glycerol and inorganic phosphate, catalyzed by glycerol-3-phosphate phosphatase (G3PP) .[2][5][6][10] This "glycerol shunt" is thought to play a role in regulating intracellular G3P levels and protecting against metabolic stress.[1][11]

Key Enzymes in sn-Glycerol 3-Phosphate Metabolism

The flux through the G3P metabolic pathway is controlled by the activity of several key enzymes.

Glycerol-3-Phosphate Dehydrogenase (GPDH)

-

Cytosolic GPDH (GPD1): This NAD+-dependent enzyme catalyzes the reversible conversion of DHAP to G3P. Its activity is crucial for both G3P synthesis and the operation of the glycerol-3-phosphate shuttle.

-

Mitochondrial GPDH (GPD2): This FAD-dependent enzyme is an integral protein of the inner mitochondrial membrane and catalyzes the irreversible oxidation of G3P to DHAP, transferring electrons to the electron transport chain.[8]

Glycerol Kinase (GK)

GK catalyzes the ATP-dependent phosphorylation of glycerol to G3P. It is highly expressed in the liver and kidney.[1]

Glycerol-3-Phosphate Phosphatase (G3PP)

G3PP is a recently identified enzyme that hydrolyzes G3P to glycerol.[2][5][6][10] Its expression is regulated by nutritional status and it plays a key role in controlling intracellular G3P levels.[2][5]

Glycerol-3-Phosphate Acyltransferase (GPAT)

GPAT catalyzes the initial and committed step in glycerolipid synthesis, the acylation of G3P. Several isoforms of GPAT exist with distinct tissue distributions and regulatory properties.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the key enzymes in human G3P metabolism.

| Enzyme | Substrate | Km | kcat | Tissue/Organism | Reference |

| Glycerol Kinase (GK) | Glycerol | 5.022 µM | - | Human (recombinant) | [12] |

| ATP | 0.767 mM | - | Human (recombinant) | [12] | |

| Glycerol-3-Phosphate Phosphatase (G3PP/PGP) | sn-Glycerol 3-phosphate | 1.29 mM | 0.1 s-1 | Murine (recombinant) | [13] |

| Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) | sn-Glycerol 3-phosphate | 0.19 mM | 17 s-1 | Rabbit muscle | [14] |

| NAD+ | 0.21 mM | 15 s-1 | Rabbit muscle | [14] | |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | sn-Glycerol 3-phosphate | ~1-15 µM (Ki for inhibitors) | - | - | [15] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the source of the enzyme. The data presented here are for illustrative purposes.

Intracellular Concentrations of sn-Glycerol 3-Phosphate

The intracellular concentration of G3P varies depending on the cell type, nutritional state, and hormonal signals.

| Tissue/Cell Type | Condition | G3P Concentration | Reference |

| Rat Hepatocytes | 5 mM Glucose | 2 mM | [10] |

| Rat Hepatocytes | 25 mM Glucose | 4.5 mM | [10] |

| INS-1(832/13) β-cells | Elevated Glucose (~10-16 mM) | Sufficient for G3PP catalysis | [2] |

| Isolated Rat Hepatocytes | 5 or 25 mM Glucose | Sufficient for G3PP catalysis | [2] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the G3P metabolic pathway.

Quantification of sn-Glycerol 3-Phosphate

Accurate quantification of G3P is essential for studying its metabolism.

-

Colorimetric Assay: This method is based on the oxidation of G3P by a specific enzyme mix, which generates a colored product that can be measured spectrophotometrically at 450 nm.[16] Commercial kits are available for this assay.[16]

-

Sample Preparation: Tissues or cells are homogenized in an ice-cold assay buffer.[16] The homogenate is then centrifuged to remove insoluble material.[16]

-

Assay Procedure: The sample supernatant is incubated with the G3P enzyme mix and a probe. The absorbance is measured after a specific incubation time. A standard curve is generated using known concentrations of G3P.[16]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for G3P quantification.[12][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for the analysis of G3P and other phosphorylated metabolites.[15]

Enzyme Activity Assays

-

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay:

-

Colorimetric Assay: The activity of GPDH can be measured by monitoring the reduction of a colorless probe to a colored product, which is coupled to the oxidation of NADH.[18] Commercial kits are available for this assay.[18]

-

Procedure: A sample containing GPDH is incubated with a substrate mix containing DHAP and NADH. The rate of decrease in absorbance at 340 nm due to NADH oxidation is measured.[19]

-

-

-

Glycerol Kinase (GK) Activity Assay:

-

Coupled Spectrophotometric Assay: The activity of GK can be measured in a coupled enzyme system where the production of ADP is linked to the oxidation of NADH.[20]

-

Procedure: The sample is incubated with glycerol, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The rate of NADH oxidation is monitored at 340 nm.[20]

-

-

-

Glycerol-3-Phosphate Phosphatase (G3PP) Activity Assay:

-

Radiometric Assay: The release of inorganic phosphate from [γ-32P]G3P can be measured.

-

Colorimetric Assay: The release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.

-

Visualizations

Metabolic Pathway of sn-Glycerol 3-Phosphate

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Progress and Prospects of Research on the Role of Phosphatidic Acid in Response to Adverse Stress in Plants | MDPI [mdpi.com]

- 8. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycerol-3-phosphate phosphatase operates a glycerol shunt in pancreatic β-cells that controls insulin secretion and metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. researchgate.net [researchgate.net]

- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. researchgate.net [researchgate.net]

- 18. content.abcam.com [content.abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. A Refined Analysis of Superoxide Production by Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the sn-Glycerol 3-Phosphate Shuttle Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sn-Glycerol 3-phosphate (G3P) shuttle is a vital metabolic pathway that facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, playing a crucial role in cellular bioenergetics, particularly in tissues with high energy demands such as the brain, skeletal muscle, and brown adipose tissue. This guide provides a comprehensive technical overview of the G3P shuttle's core mechanism, the kinetics of its key enzymes, its regulation, and its implications in health and disease. Detailed experimental protocols for studying the shuttle's activity are provided, alongside visual representations of the pathway and experimental workflows to aid in understanding its complex dynamics.

Core Mechanism of the sn-Glycerol 3-Phosphate Shuttle

The sn-Glycerol 3-phosphate shuttle is a two-step process involving the coordinated action of two distinct glycerol-3-phosphate dehydrogenase enzymes: a cytosolic, NAD+-dependent enzyme (GPD1 or cGPDH) and a mitochondrial, FAD-dependent enzyme (GPD2 or mGPDH). The primary function of this shuttle is to regenerate NAD+ in the cytosol, which is essential for the continuation of glycolysis, by transferring the electrons from cytosolic NADH to the mitochondrial respiratory chain.

The process begins in the cytosol, where GPD1 catalyzes the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, to sn-glycerol 3-phosphate (G3P), with the concomitant oxidation of NADH to NAD+.[1] G3P then diffuses across the outer mitochondrial membrane into the intermembrane space.

At the outer surface of the inner mitochondrial membrane, the FAD-linked GPD2 catalyzes the oxidation of G3P back to DHAP.[2] During this irreversible reaction, two electrons are transferred from G3P to the FAD cofactor of GPD2, forming FADH2.[1] The electrons from FADH2 are then passed to coenzyme Q (ubiquinone) in the electron transport chain, which becomes reduced to ubiquinol (B23937).[3] This reduced ubiquinol then transfers the electrons to Complex III, bypassing Complex I. As a result, for each molecule of cytosolic NADH oxidized by the G3P shuttle, approximately 1.5 molecules of ATP are generated through oxidative phosphorylation.[3] The regenerated DHAP can then diffuse back into the cytosol to participate in another cycle of the shuttle or re-enter the glycolytic pathway.

Quantitative Data

Enzyme Kinetics

The efficiency and rate of the sn-Glycerol 3-phosphate shuttle are determined by the kinetic properties of its constituent enzymes, GPD1 and GPD2.

| Enzyme | Substrate | K_m_ | V_max_ | Notes |

| Cytosolic Glycerol-3-Phosphate Dehydrogenase (GPD1) | NAD+ | 140 µM | - | [4] |

| Glycerol (B35011) 3-phosphate | 92 µM | - | [4] | |

| Dihydroxyacetone phosphate | - | - | In the presence of a modifier protein, the apparent K_m_ for NAD+ decreases.[5] | |

| Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | Glycerol 3-phosphate | - | - | Inhibited by novel small molecules (iGP-1 and iGP-5) with IC50 and Ki values between ~1–15 µM.[6] |

Note: Vmax values are highly dependent on experimental conditions and tissue source and are therefore not listed as a single value.

Substrate Concentrations

The intracellular concentrations of the shuttle's primary substrates, DHAP and G3P, can vary significantly depending on the tissue type and metabolic state.

| Tissue | Dihydroxyacetone Phosphate (DHAP) | sn-Glycerol 3-Phosphate (G3P) | Conditions |

| Adipose Tissue | Crucial for G3P synthesis | Primary route for triglyceride synthesis | Adipocytes have low glycerol kinase activity.[7] |

| Liver | - | Increased in C3G-treated livers | Can be produced from glycolysis or glycerol phosphorylation.[8] |

| Pancreatic Islets | - | Sufficient for G3PP catalysis at 10-16 mM glucose | Low glycerol kinase expression.[9] |

| Brain (Ischemic) | - | Significant levels derived from glucose | [9] |

Experimental Protocols

Spectrophotometric Assay for Cytosolic GPD1 Activity

This protocol measures the activity of GPD1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

-

Tissue or cell homogenate

-

Assay buffer: 100 mM Tris-HCl, pH 7.5

-

Dihydroxyacetone phosphate (DHAP) solution (e.g., 10 mM)

-

NADH solution (e.g., 2 mM)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by adding assay buffer, DHAP solution, and the sample containing GPD1.

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding the NADH solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of GPD1 activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Measurement of Mitochondrial GPD2 Activity

This protocol determines GPD2 activity by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Isolated mitochondria

-

Assay medium: 50 mM KCl, 10 mM Tris–HCl, 1 mM EDTA, 1 mg/mL BSA, 1 mM KCN, pH 7.4.[10]

-

Glycerol-3-phosphate solution (e.g., 25 mM).[10]

-

DCPIP solution (e.g., 100 µM).[10]

-

Spectrophotometer capable of reading at 610 nm.[10]

Procedure:

-

Resuspend the isolated mitochondria in the assay medium.

-

Add the mitochondrial suspension to a cuvette.

-

Add the DCPIP solution to the cuvette.

-

Start the reaction by adding the glycerol-3-phosphate solution.[10]

-

Monitor the decrease in absorbance at 610 nm for 60 seconds at 30°C.[10]

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε610 = 20.1 /mM/cm).[10] One unit of GPD2 activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Mandatory Visualizations

Caption: The sn-Glycerol 3-phosphate shuttle pathway.

Caption: Workflow for GPD1 and GPD2 activity assays.

Regulation of the sn-Glycerol 3-Phosphate Shuttle

The activity of the G3P shuttle is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the substrate level and through the transcriptional control of the GPD1 and GPD2 genes.

Allosteric Regulation: The activity of GPD1 can be influenced by the intracellular concentrations of its substrates and products. For example, phosphite (B83602) dianion has been shown to allosterically activate GPDH-catalyzed reduction of glycolaldehyde, a truncated substrate, suggesting that the binding of the phosphate group of DHAP induces a conformational change that enhances catalytic efficiency.[11]

Transcriptional Regulation: The expression of the GPD1 and GPD2 genes is controlled by various transcription factors in a tissue-specific manner.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): This transcription factor, a key regulator of lipogenesis, is known to influence the expression of genes involved in lipid metabolism. In obese patients with nonalcoholic fatty liver disease (NAFLD), there is a positive association between the mRNA levels of SREBP-1c and PPAR-γ, suggesting a coordinated upregulation of lipogenic pathways.[12]

-

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): PPARγ is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. Its expression can be induced by SREBPs, indicating a cross-talk between these transcriptional pathways in regulating lipid homeostasis.[13] In the liver of obese patients, PPAR-γ mRNA expression is upregulated, which is thought to be a reinforcing mechanism to the lipogenic action of SREBP-1c.[12] The promoter of the GPD1 gene contains fat-specific elements, highlighting its regulation in adipose tissue.[14]

Role in Metabolism and Disease

The sn-Glycerol 3-phosphate shuttle is integral to various physiological and pathological processes.

Thermogenesis: In brown adipose tissue (BAT), the G3P shuttle plays a significant role in non-shivering thermogenesis. The high activity of both GPD1 and GPD2 in BAT facilitates a rapid flux through the shuttle, leading to a high rate of NADH oxidation and subsequent heat production.[15]

Cancer: The role of the G3P shuttle in cancer is complex and appears to be context-dependent.

-

In some cancers, like prostate cancer, there is an increased activity of mGPDH, which is associated with metabolic adaptations that support rapid cell growth.[10]

-

Conversely, in kidney cancer, the shuttle can become "uncoupled," with a high flux through cytosolic GPD1 supporting lipid synthesis for cell proliferation, while the mitochondrial component (GPD2) is not essential for respiration.[16]

-

Inhibitors of mGPD2 have been shown to have anti-proliferative effects on cancer cells, making it a potential therapeutic target.[6]

Drug Development: The critical role of the G3P shuttle in various metabolic processes and its dysregulation in diseases like cancer and metabolic syndrome make its components attractive targets for drug development. The development of specific inhibitors for GPD1 and GPD2 could provide novel therapeutic strategies for these conditions.

Conclusion

The sn-Glycerol 3-phosphate shuttle is a fundamental metabolic pathway that ensures the continuous operation of glycolysis by regenerating cytosolic NAD+ and contributes significantly to mitochondrial ATP production. Its activity is finely tuned through allosteric and transcriptional mechanisms and is crucial for the metabolic homeostasis of several key tissues. Dysregulation of this shuttle is implicated in the pathophysiology of various diseases, including cancer and metabolic disorders, highlighting the potential of its enzymatic components as therapeutic targets. Further research into the intricate regulation and tissue-specific functions of the G3P shuttle will undoubtedly open new avenues for understanding and treating metabolic diseases.

References

- 1. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. uniprot.org [uniprot.org]

- 5. Regulation of glyceraldehyde-3-phosphate dehydrogenase by a cytosolic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. New Mammalian Glycerol-3-Phosphate Phosphatase: Role in β-Cell, Liver and Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A substrate in pieces: allosteric activation of glycerol 3-phosphate dehydrogenase (NAD+) by phosphite dianion - PubMed [pubmed.ncbi.nlm.nih.gov]